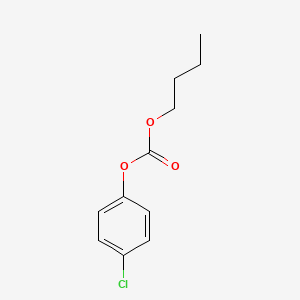
Butyl (4-chlorophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (4-chlorophenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4-chlorophenyl) carbonate typically involves the reaction of 4-chlorophenol with butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-chlorophenol+butyl chloroformate→butyl (4-chlorophenyl) carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Butyl (4-chlorophenyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield 4-chlorophenol and butanol.
Transesterification: The carbonate group can be exchanged with another alcohol to form different carbonate esters.
Nucleophilic Substitution: The 4-chlorophenyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: 4-chlorophenol and butanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted phenyl carbonates.
科学的研究の応用
Butyl (4-chlorophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Investigated for its potential as a protecting group for phenols in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of butyl (4-chlorophenyl) carbonate involves the reactivity of the carbonate ester group. The compound can undergo nucleophilic attack, leading to the cleavage of the carbonate bond and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
- Methyl (4-chlorophenyl) carbonate
- Ethyl (4-chlorophenyl) carbonate
- Propyl (4-chlorophenyl) carbonate
Comparison
Butyl (4-chlorophenyl) carbonate is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs
特性
CAS番号 |
1847-76-3 |
|---|---|
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC名 |
butyl (4-chlorophenyl) carbonate |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 |
InChIキー |
FUBRDBALXONBRA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)

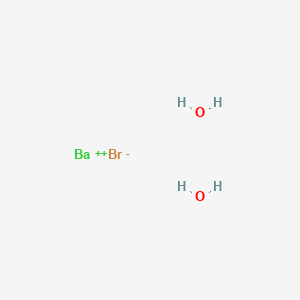
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)

![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

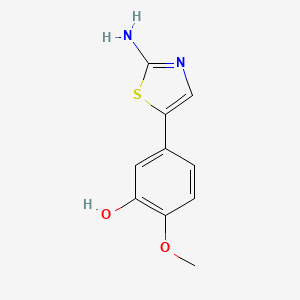

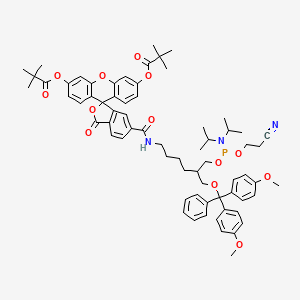
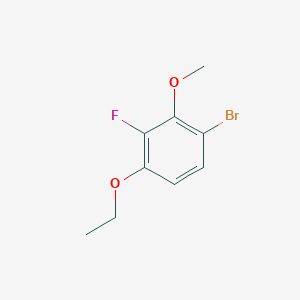
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
